molecular formula C17H23NO B059725 (1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol CAS No. 1217978-17-0

(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

Cat. No. B059725
CAS RN: 1217978-17-0
M. Wt: 260.39 g/mol
InChI Key: JAQUASYNZVUNQP-PGDUQUMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An internal standard for dextromethorphan or dextrorphan testing by GC/MS or LC/MS for clinical toxicology, forensic testing, P450 trials, or pharmaceutical research. Dextrorphan is a primary metabolite of dextromethorphan in blood. Dextromethorphan, an active ingredient in many over-the-counter cold and cough medicines, is used recreationally as a hallucinogen with effects similar to ketamine and phencyclidine (PCP).

Scientific Research Applications

Analytical Reference Material

Dextrorphan-d3 is used as an analytical reference material . It is manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . This makes it a reliable standard for analytical testing and quality control.

Internal Standard for Quantification

Dextrorphan-d3 is intended for use as an internal standard for the quantification of dextrorphan . It is used in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate and precise measurements .

Forensic Chemistry & Toxicology

In the field of forensic chemistry and toxicology, Dextrorphan-d3 is used as a reference standard . It helps in the identification and quantification of substances in forensic samples.

Pharmaceutical Research

Dextrorphan-d3 plays a significant role in pharmaceutical research . As a primary metabolite of dextromethorphan, it is used in studies to understand the metabolism and effects of dextromethorphan .

Clinical Toxicology

In clinical toxicology, Dextrorphan-d3 is used for testing and research . It aids in the detection and quantification of dextrorphan in blood samples .

P450 Trials

Dextrorphan-d3 is used in P450 trials . These trials study the cytochrome P450 enzymes involved in drug metabolism, and Dextrorphan-d3 serves as a valuable tool in these studies .

High-Throughput Analysis

A liquid chromatography method for the analysis of dextromethorphan and dextrorphan was developed using Dextrorphan-d3 . This method provides a fast separation with a cycle time of 2 minutes and excellent peak shape and resolution .

Metabolism Studies

Dextrorphan-d3 is used in metabolism studies . As an active metabolite of dextromethorphan, it is used to assess the speed of metabolism .

Mechanism of Action

Target of Action

Dextrorphan-d3, also known as (1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol, is a derivative of Dextrorphan . Dextrorphan primarily targets the NMDA receptor , acting as a low-affinity uncompetitive antagonist, and the sigma-1 receptor , functioning as an agonist . It also antagonizes α3/β4 nicotinic receptors .

Mode of Action

Dextrorphan-d3 interacts with its targets by binding to them, which results in changes in the cell’s activity. As an NMDA receptor antagonist, it inhibits the activity of this receptor, reducing the cell’s response to glutamate, a neurotransmitter . As a sigma-1 receptor agonist, it enhances the activity of this receptor, which is involved in various cellular functions, including ion channel modulation and regulation of calcium signaling .

Biochemical Pathways

Dextrorphan-d3 affects several biochemical pathways due to its interaction with the NMDA and sigma-1 receptors. The inhibition of the NMDA receptor can affect the glutamatergic signaling pathway, potentially leading to effects on synaptic plasticity and memory processes . The activation of the sigma-1 receptor can influence various cellular pathways, including those involved in calcium signaling .

Pharmacokinetics

Dextrorphan-d3, as a derivative of Dextrorphan, is likely to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Dextrorphan is a primary metabolite of Dextromethorphan, an active ingredient in many over-the-counter cold and cough medicines . It is metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme . The pharmacokinetics of Dextrorphan-d3 may be influenced by factors such as the individual’s CYP2D6 enzyme activity and other physiological factors .

Result of Action

The molecular and cellular effects of Dextrorphan-d3’s action are multifaceted due to its interaction with multiple targets. It has been reported to have analgesic activity and induce memory impairments in rats. It also has anticonvulsant activity and induces hyperlocomotion in mice . These effects are likely due to its interaction with the NMDA and sigma-1 receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dextrorphan-d3. For instance, factors affecting decomposition may influence drug distribution into bone, as microbial and entomological species may metabolize drugs present in soft tissue . Furthermore, the action of Dextrorphan-d3 can be influenced by other substances present in the body, such as other drugs that may interact with the same targets or affect the same pathways .

properties

IUPAC Name

(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQUASYNZVUNQP-PGDUQUMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269335
Record name (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dextrorphan-d3

CAS RN

524713-57-3
Record name (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524713-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Reactant of Route 2
(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Reactant of Route 3
(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Reactant of Route 4
Reactant of Route 4
(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Reactant of Route 5
(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Reactant of Route 6
(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

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